6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with halo carbonyl compounds. One common method includes the use of 2-aminothiazole and a suitable aldehyde under reflux conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: A closely related compound with similar biological activities.
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b][1,3]thiazole core.
Pifithrin-β: An antineoplastic agent with an imidazo[2,1-b][1,3]thiazole structure.
Uniqueness
6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the hydroxyazetidinyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C9H9N3O2S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
6-(3-hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2S/c13-5-7-8(11-3-6(14)4-11)10-9-12(7)1-2-15-9/h1-2,5-6,14H,3-4H2 |
InChI Key |
XIOLPEGIGFBFJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(N3C=CSC3=N2)C=O)O |
Origin of Product |
United States |
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